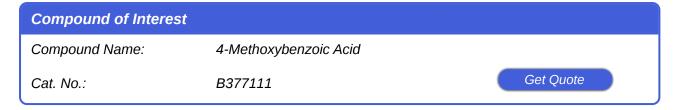


Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methoxybenzoic acid**, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **4-Methoxybenzoic** acid.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Methoxybenzoic acid** exhibits distinct signals corresponding to the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.



| Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d ₆) | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
|------------------------------------|--|---|
| -СООН | ~12.7 | - |
| Ar-H (ortho to -COOH) | 7.93 | 8.07 |
| Ar-H (ortho to -OCH ₃) | 7.03 | 6.95 |
| -OCH₃ | 3.84 | 3.88 |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d ₆) |
|------------------------------------|--|
| C=O | 167.5 |
| Ar-C (ipso, attached to -COOH) | 123.5 |
| Ar-C (ortho to -COOH) | 131.5 |
| Ar-C (ortho to -OCH ₃) | 114.1 |
| Ar-C (ipso, attached to -OCH₃) | 163.2 |
| -OCH₃ | 55.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Methoxybenzoic acid** shows characteristic absorption bands for the carboxylic acid and methoxy groups.



| Vibrational Mode | Wavenumber (cm ⁻¹) | Intensity |
|---------------------------------------|--------------------------------|---------------|
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic, -OCH₃) | 2840-2960 | Medium |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1605, 1575, 1510 | Medium-Strong |
| C-O stretch (Carboxylic acid & Ether) | 1250-1300, 1025-1150 | Strong |
| O-H bend (Carboxylic acid) | 920-950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **4-Methoxybenzoic acid** is presented below.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 152 | 100 | [M] ⁺ (Molecular Ion) |
| 137 | ~50 | [M - CH ₃] ⁺ |
| 135 | ~90 | [M - OH]+ |
| 109 | ~15 | [M - COOH]+ |
| 92 | ~20 | [C ₆ H ₄ O] ⁺ |
| 77 | ~25 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented.



NMR Spectroscopy

- Sample Preparation: A small amount of **4-Methoxybenzoic acid** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-IR), the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

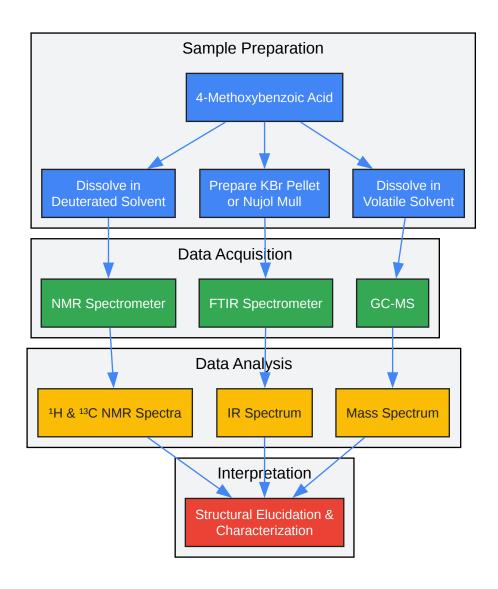
- Sample Introduction: For a volatile and thermally stable compound like 4-Methoxybenzoic
 acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute
 solution of the compound in a volatile organic solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).



- Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methoxybenzoic acid**.



Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-Methoxybenzoic Acid.



 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b377111#spectroscopic-data-of-4-methoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com